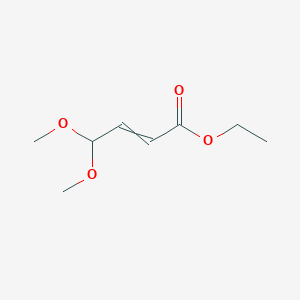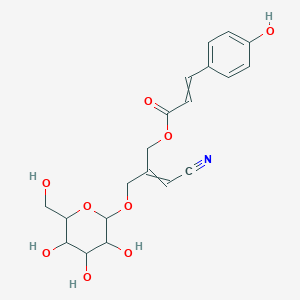
Sutherlandin 5-trans-p-coumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sutherlandin 5-trans-p-coumarate is a naturally occurring cyanogenic glycoside. It is a derivative of p-coumaric acid, which is a hydroxycinnamic acid commonly found in plants. This compound is known for its potential biological activities, including antioxidant and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sutherlandin 5-trans-p-coumarate can be synthesized through organic synthesis and purification techniques. The specific preparation method involves the extraction and isolation of certain natural plant materials, such as willow bark and mistletoe . The synthetic route typically includes the following steps:
Extraction: Plant materials are subjected to solvent extraction to obtain crude extracts.
Isolation: The crude extracts are then purified using chromatographic techniques to isolate this compound.
Synthesis: The isolated compound can undergo further chemical reactions to enhance its purity and yield.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. These processes are optimized to maximize yield and purity while minimizing costs and environmental impact. The use of advanced chromatographic techniques and high-performance liquid chromatography (HPLC) is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Sutherlandin 5-trans-p-coumarate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield alcohols .
Scientific Research Applications
Sutherlandin 5-trans-p-coumarate has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry and as a precursor in the synthesis of other compounds.
Biology: It is studied for its potential antioxidant and anti-inflammatory properties, which may have therapeutic applications.
Medicine: Research is ongoing to explore its potential use in treating various diseases, including cancer and inflammatory disorders.
Industry: It is used in the development of natural products and as an ingredient in cosmetic formulations.
Mechanism of Action
The mechanism of action of Sutherlandin 5-trans-p-coumarate involves its interaction with various molecular targets and pathways. It exerts its effects through the following mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species (ROS).
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-p-coumaroyl-N’-caffeoylputrescine
- Apigenin 7-O-methylglucuronide
- Astragalin
- Nicotiflorin
- Kaempferol 3-neohesperidoside
- Rutin
- Apigenin
- Luteolin
- Linalool-1-oic acid
- Betulalbuside A
- Ursolic acid
Uniqueness
Sutherlandin 5-trans-p-coumarate is unique due to its specific chemical structure and biological activities. Unlike other similar compounds, it possesses a cyanogenic glycoside moiety, which contributes to its distinct properties and potential therapeutic applications .
Properties
IUPAC Name |
[3-cyano-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]prop-2-enyl] 3-(4-hydroxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO9/c21-8-7-13(10-28-16(24)6-3-12-1-4-14(23)5-2-12)11-29-20-19(27)18(26)17(25)15(9-22)30-20/h1-7,15,17-20,22-23,25-27H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEJUHBDYJVLND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OCC(=CC#N)COC2C(C(C(C(O2)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
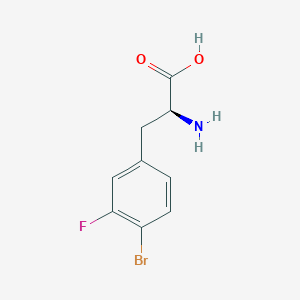
![(3Z)-5-[(2,6-dichlorophenyl)methanesulfonyl]-3-({3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl}methylidene)-1H-indol-2-one](/img/structure/B12434082.png)

![3-[[(1R)-2,2-difluoro-1-hydroxy-7-methylsulfonyl-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile](/img/structure/B12434089.png)
![5-cyano-N-[(methoxyimino)methyl]-3-methyl-4-phenylthiophene-2-carboxamide](/img/structure/B12434093.png)
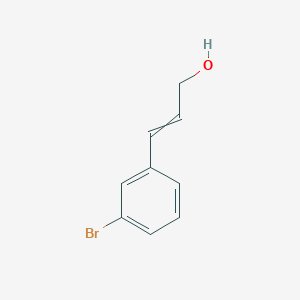
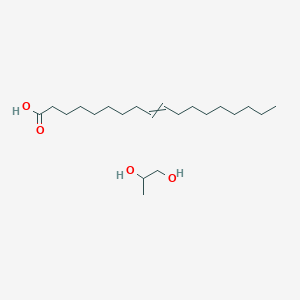
![4-(3-hydroxybut-2-enoyl)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one](/img/structure/B12434122.png)
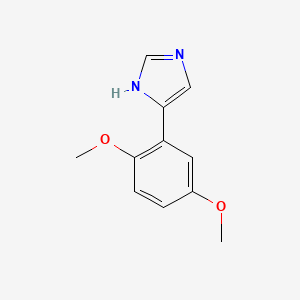
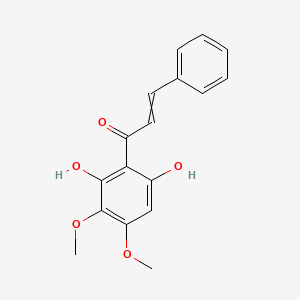
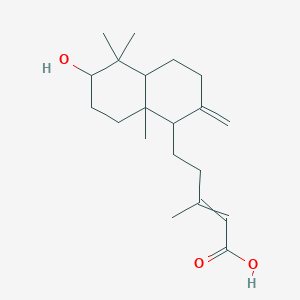
![(10R,13R)-17-(5-ethyl-6-methylheptan-2-yl)-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12434164.png)
![[(10-Chloroanthracen-9-yl)methyl]hydrazine](/img/structure/B12434166.png)
